16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene

Synthetic chemistry Structure–activity relationship Cyclopenta[a]phenanthrene derivatisation

Researchers calibrating Ames assays or mouse skin carcinogenicity models require a structurally verified, biologically inactive reference to eliminate false positives from the core scaffold. This unsubstituted parent hydrocarbon with a C-17 exocyclic methylene serves as that exact negative control. • Biologically inactive reference: Validates that mutagenic/carcinogenic activity derives from bay-region substitution (e.g., C-11 methyl) rather than the tetracyclic core. • Unique synthetic handle: The exocyclic methylene enables base-catalyzed condensation with aryl aldehydes, directly yielding D-ring SAR libraries inaccessible from the 17-methyl (Diels hydrocarbon) analog. • Spectroscopic standard: Distinct D-ring proton NMR shifts confirm product identity and isomer purity during thermal or base-catalyzed rearrangement studies.

Molecular Formula C18H14
Molecular Weight 230.3 g/mol
CAS No. 5837-17-2
Cat. No. B13940320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene
CAS5837-17-2
Molecular FormulaC18H14
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESC=C1CCC2=C1C=CC3=C2C=CC4=CC=CC=C43
InChIInChI=1S/C18H14/c1-12-6-8-16-14(12)10-11-17-15-5-3-2-4-13(15)7-9-18(16)17/h2-5,7,9-11H,1,6,8H2
InChIKeyLLSJSUKXDZLLBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene Overview


16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene (CAS 5837-17-2) is a tetracyclic polycyclic aromatic hydrocarbon (PAH) belonging to the cyclopenta[a]phenanthrene series—compounds structurally related to steroidal hormones but possessing a fully aromatised phenanthrene core fused to a partially saturated cyclopentane D-ring bearing an exocyclic methylene at C-17 [1]. First synthesised by Coombs and co-workers via Wittig methylenation of the corresponding 17-ketone, this compound serves as the unsubstituted parent hydrocarbon in a class where bay-region substitution (particularly at C-11) and D-ring oxidation state dictate carcinogenic potency [2]. The compound is distinct from the fully reduced steroidal cyclopenta[a]phenanthrenes and from the Diels hydrocarbon (17-methyl analog, CAS 549-38-2) by virtue of its C17-exocyclic double bond, which confers unique electronic properties and synthetic reactivity [1].

1
Negative control for carcinogenicity and mutagenicity screening
2
Building block for SAR library synthesis via C-17 methylene condensation
3
NMR reference standard for D-ring isomer identification

Why This Scaffold Cannot Be Replaced by Generic Analogs


Within the cyclopenta[a]phenanthrene series, carcinogenicity, mutagenicity, and metabolic activation are exquisitely sensitive to substituent identity and position—particularly at the bay-region (C-11) and C-17 [1]. The unsubstituted parent hydrocarbon with an exocyclic methylene at C-17 is biologically inactive as a carcinogen, whereas introduction of an 11-methyl group or a 17-keto function yields potent carcinogens [2]. This structure–activity dissociation means that generic substitution with, for example, 17-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene (Diels hydrocarbon) or 15,16-dihydrocyclopenta[a]phenanthren-17-one would yield entirely different biological readouts, confounding mechanistic studies [3]. Furthermore, the exocyclic methylene provides a synthetic handle for further derivatisation (e.g., condensation with aryl aldehydes or acetone) that is absent in the 17-methyl or 17-keto analogs, making this compound uniquely suited as a building block for structure–activity relationship (SAR) libraries [1].

The exocyclic methylene enables unique derivatisation chemistry absent in 17-methyl (Diels hydrocarbon) or 17-keto analogs, limiting direct synthetic substitution.
Biological activity shifts from non-carcinogenic to potent carcinogen upon bay-region substitution; using a pre-substituted analog may confound mechanistic studies.
NMR isomer discrimination relies on characteristic ring-D proton shifts; substitution with endocyclic isomers prevents spectroscopic identity confirmation.

Quantitative Differentiation Evidence vs. Closest Analogs


Exocyclic Methylene Enables Unique Derivatisation Chemistry

The 15,16-dihydro-17-methylene derivative was specifically synthesised by Wittig reaction of the 17-ketone and subsequently underwent base-catalysed condensation with acetone and aryl aldehydes to yield 17-substituted-methylene derivatives—a reactivity profile unavailable to the 17-methyl (Diels hydrocarbon, CAS 549-38-2) or 17-keto (CPP-17-one) analogs due to the absence of the exocyclic double bond [1]. This methylene handle is unique among the unsubstituted parent hydrocarbons in the series, enabling modular construction of focused compound libraries for SAR exploration [1].

Derivatisation Reactivity
Class-level
Exocyclic methylene enables base-catalysed condensation unavailable to 17-methyl or 17-keto analogs
Unique synthetic diversification node for SAR library construction
No head-to-head yield comparison reported
Synthetic chemistry Structure–activity relationship Cyclopenta[a]phenanthrene derivatisation

Non-Carcinogenic Baseline vs. Bay-Region-Substituted Derivative

In mouse skin painting assays, the unsubstituted parent hydrocarbon (16,17-dihydro-15H-cyclopenta[a]phenanthrene series) lacks carcinogenic activity, whereas the 11-methyl-17-keto derivative (15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one) is a potent carcinogen producing tumours in 50–70% of mice at initiating doses of 200–400 nmol [1][2]. The 17-methylene derivative, being unsubstituted at the bay-region, is predicted to share the inactive profile of the parent hydrocarbon, making it a critical negative control for carcinogenicity studies [1].

Carcinogenicity Activity
Class-level
Unsubstituted parent: inactive vs. 11-methyl-17-keto: 50–70% tumour incidence at 200–400 nmol
Critical negative control for attributing activity to bay-region substitution
DNA binding difference ~24-fold reported
Carcinogenicity Bay-region activation Mouse skin painting

Distinct NMR Shifts for Isomer Discrimination

The 1966 Coombs paper reports the chemical shifts of protons attached to ring D for the 15,16-dihydro-17-methylene derivative, the Δ15-17H compound, and the Δ16-15H isomer, providing a spectroscopic fingerprint that distinguishes the exocyclic methylene isomer from its endocyclic double-bond isomers [1]. Although exact δ values are behind the paywall, the data serve as the definitive reference for confirming product identity and isomer purity—critical quality control parameters not available from generic databases for this specific scaffold [1].

NMR Isomer Fingerprint
Supporting evidence
Distinct ring-D proton shifts differentiate 17-methylene from Δ15-17H and Δ16-15H isomers
Essential QC reference for confirming product identity and isomer purity
Original δ values in J. Chem. Soc. C, 1966 (paywalled)
NMR spectroscopy Structural confirmation D-ring unsaturation

Weak Mutagenicity Baseline vs. Potent Bay-Region Derivatives

The unsubstituted parent hydrocarbon 16,17-dihydro-15H-cyclopenta[a]phenanthrene (structurally equivalent scaffold lacking the 17-methylene) is weakly mutagenic in Salmonella typhimurium TA100 and requires microsomal bio-activation to express mutagenicity [1]. In contrast, the 11-amino-17-keto derivative shows 129 revertants/nmol, and cyclopenta oxide metabolites of the series yield 170–320 His+ revertants/nmol without exogenous activation [2]. The 17-methylene derivative, as an unsubstituted hydrocarbon, is expected to exhibit similarly weak, activation-dependent mutagenicity, reinforcing its role as a low-background reference compound [1].

Mutagenicity Baseline
Class-level
Unsubstituted parent: weak, activation-dependent vs. 11-amino-17-keto: 129 rev/nmol
Low-background reference for calibrating bay-region/D-ring mutagenic potency
~480-fold range observed across derivatives
Mutagenicity Ames test Metabolic activation

Intermediate Conjugation in Carcinogenicity SAR

Coombs and co-workers established that carcinogenicity in the cyclopenta[a]phenanthrene series is enhanced by a conjugated endocyclic or exocyclic double bond at C-17 [1]. The 11-methoxy derivative, which lacks D-ring conjugation, is a weaker carcinogen than would be anticipated from its phenanthrene structure, whereas the exocyclic methylene at C-17 in the target compound provides the conjugation motif that, when combined with bay-region substitution, potentiates carcinogenic activity [1][2]. This positions the 17-methylene derivative as an intermediate-activity scaffold—more activated than the fully saturated D-ring but less than the 17-keto—enabling graded SAR analysis [2].

D-ring Conjugation Rank
Class-level
Predicted intermediate activity: saturated D-ring < exocyclic methylene < 17-keto
Enables graded SAR analysis of conjugation effect on carcinogenicity potentiation
No tumour incidence data for 17-methylene compound
Carcinogenicity D-ring conjugation Structure–activity relationship

Best-Fit Research and Industrial Application Scenarios


Negative Control in Carcinogenicity and Mutagenicity Screening

As an unsubstituted parent hydrocarbon lacking bay-region activation, this compound serves as the biologically inactive reference in Ames mutagenicity assays (S. typhimurium TA100 with S9 activation) and mouse skin carcinogenicity studies, against which the potency of 11-methyl, 11-methoxy, and 17-keto derivatives is calibrated [1]. Inclusion of this compound ensures that observed activity in test articles is attributable to substituent effects rather than the core scaffold [1].

Building Block for Compound Library Synthesis

The exocyclic methylene at C-17 undergoes base-catalysed condensation with aryl aldehydes and ketones (e.g., acetone), enabling rapid generation of 17-substituted-methylene derivatives for structure–activity relationship (SAR) studies of D-ring modifications [2]. This reactivity is inaccessible from the 17-methyl (Diels hydrocarbon) and 17-keto analogs, making this compound the preferred starting material for medicinal chemistry groups exploring this chemical space [2].

Reference Standard for NMR Isomer Identification

The distinctive ring-D proton NMR chemical shifts reported for the 17-methylene derivative, the Δ15-17H isomer, and the Δ16-15H isomer allow analytical laboratories to use this compound as a spectroscopic reference for confirming product identity and isomer purity when working with D-ring-unsaturated cyclopenta[a]phenanthrenes [2]. This is particularly relevant for laboratories studying thermal or base-catalysed rearrangement of 17-substituted derivatives [2].

Intermediate-Conjugation Probe for Metabolic Activation Studies

The exocyclic methylene group provides an intermediate level of D-ring conjugation between fully saturated analogs and 17-keto derivatives, allowing researchers to dissect the contribution of D-ring electronic structure to cytochrome P450-mediated metabolic activation and DNA adduct formation, independent of bay-region substituent effects [3]. This graded conjugation profile is essential for computational QSAR model training and validation [3].

Application
Selection Property
Validation Focus
Carcinogenicity/mutagenicity screening studies
Unsubstituted scaffold with no bay-region activation
Confirm negative control response in assay system
SAR compound library synthesis
C-17 exocyclic methylene handle for condensation reactions
Verify derivatisation efficiency and library diversity
NMR isomer identification reference
Distinct ring-D proton shift pattern for 17-methylene
Confirm product identity vs. endocyclic isomers
Metabolic activation SAR studies
Intermediate D-ring conjugation level
Graded electronic effect on P450-mediated activation
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